

FC14-584B: A Technical Guide to its β -Carbonic Anhydrase Inhibitory Activity

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Compound of Interest

Compound Name: FC14-584B

Cat. No.: B12369738

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Abstract

FC14-584B is a dithiocarbamate-based inhibitor of β -class carbonic anhydrases (CAs), with demonstrated potent activity against isoforms found in *Mycobacterium tuberculosis* (Mtb), the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of **FC14-584B**, including its inhibitory potency, the methodologies used to determine its activity, and its proposed mechanism of action. The information presented herein is intended to support further research and development of **FC14-584B** as a potential novel anti-tubercular agent.

Introduction to β -Carbonic Anhydrases as a Drug Target

β -carbonic anhydrases are a class of metalloenzymes essential for various physiological processes in bacteria, fungi, and plants. In *Mycobacterium tuberculosis*, these enzymes play a crucial role in pH homeostasis, which is vital for the pathogen's survival and persistence within the host macrophage's acidic phagosomal environment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, β -CAs help the bacterium to buffer its cytoplasm and maintain a viable intracellular pH. The absence of β -CA orthologs in humans makes them an attractive and specific target for novel anti-infective therapies with a potentially high therapeutic index. **FC14-584B** has emerged as a specific inhibitor of mycobacterial β -CAs.

Quantitative Inhibitory Activity of FC14-584B

The inhibitory potency of **FC14-584B** has been quantified against the three β -carbonic anhydrase isoforms present in *Mycobacterium tuberculosis*: Mtb β -CA1 (Rv1284), Mtb β -CA2 (Rv3588c), and Mtb β -CA3 (Rv3273). The inhibition constants (K_i) were determined using a stopped-flow CO_2 hydration assay.

Target Enzyme	Inhibition Constant (K_i) (nM)
Mtb β -CA1 (Rv1284)	Subnanomolar to nanomolar range
Mtb β -CA2 (Rv3588c)	Subnanomolar to nanomolar range
Mtb β -CA3 (Rv3273)	Subnanomolar to nanomolar range

Note: The available literature states that **FC14-584B** inhibits purified β -CAs of Mtb at nanomolar and subnanomolar concentrations, though specific K_i values for each isoform are not detailed in the provided search results.

Experimental Protocols

Stopped-Flow CO_2 Hydration Assay for Carbonic Anhydrase Inhibition

This spectrophotometric method measures the enzyme's ability to catalyze the hydration of CO_2 . The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent monitoring of the reaction kinetics.

Materials:

- Purified recombinant Mtb β -CA enzyme (isoforms 1, 2, or 3)
- FC14-584B** (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
- CO_2 -saturated water
- Buffer solution (e.g., Tris-HCl, pH 7.4)

- pH indicator (e.g., p-nitrophenol)

Procedure:

- Prepare a solution of the Mtb β -CA enzyme in the buffer.
- Prepare a range of concentrations of **FC14-584B**.
- Pre-incubate the enzyme with each concentration of the inhibitor for a specified time to allow for binding.
- In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
- Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a drop in pH.
- The initial rates of the reaction are calculated from the absorbance data.
- The inhibition constant (K_i) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Growth Inhibition of *Mycobacterium marinum*

Mycobacterium marinum, a close relative of Mtb, is often used as a surrogate model for preliminary anti-tubercular drug screening due to its faster growth rate and lower biosafety level requirements.

Materials:

- *Mycobacterium marinum* culture
- 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- **FC14-584B**
- 96-well microplates

Procedure:

- Grow *M. marinum* to mid-log phase in 7H9 broth.
- Prepare serial dilutions of **FC14-584B** in 7H9 broth in a 96-well plate.
- Inoculate each well with a standardized suspension of *M. marinum*.
- Include positive (no drug) and negative (no bacteria) control wells.
- Incubate the plates at the optimal growth temperature for *M. marinum* (e.g., 30°C).
- After a defined incubation period (e.g., 5-7 days), assess bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain (e.g., resazurin).
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth. The literature reports a MIC of 75 µM for **FC14-584B** against *M. marinum*.

Zebrafish (*Danio rerio*) Embryo Toxicity Assay

Zebrafish embryos are a widely used in vivo model for toxicity screening due to their rapid development, optical transparency, and genetic similarity to humans.

Materials:

- Fertilized zebrafish embryos
- Embryo medium (e.g., E3 medium)
- **FC14-584B**
- 24-well plates

Procedure:

- Collect newly fertilized zebrafish embryos and place them in embryo medium.
- At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a set number of healthy embryos to each well of a 24-well plate.

- Expose the embryos to a range of concentrations of **FC14-584B** dissolved in the embryo medium.
- Include a vehicle control (medium with the solvent used to dissolve the compound).
- Incubate the embryos at 28.5°C.
- Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope.
- Record mortality and any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and delayed hatching.
- The LC₅₀ (lethal concentration 50%) can be calculated from the mortality data. **FC14-584B** was found to be the least toxic in a comparison with a related compound, with minimal toxicity observed at 300 µM in 5-day-old larvae.

In Vivo Efficacy Study in a Zebrafish Larval Model of Tuberculosis

This model is used to assess the ability of a compound to control mycobacterial infection in a living organism.

Materials:

- Zebrafish larvae (e.g., 2 days post-fertilization)
- Fluorescently labeled *Mycobacterium marinum* (e.g., expressing mWasabi)
- **FC14-584B**
- Microinjection setup

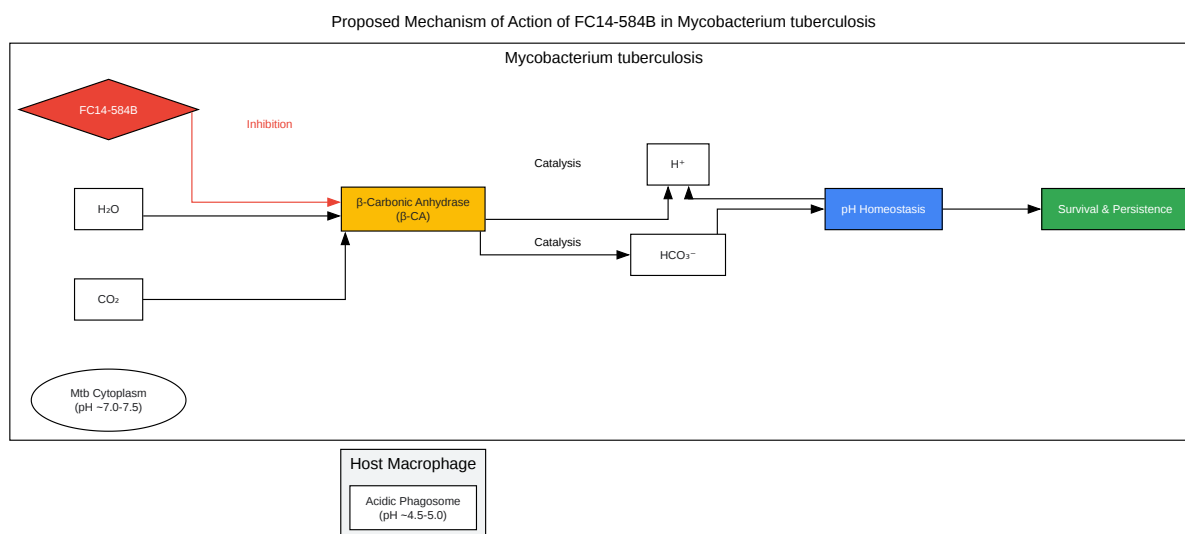
Procedure:

- Anesthetize the zebrafish larvae.

- Inject a controlled dose of fluorescently labeled *M. marinum* into a specific site, such as the caudal vein or the yolk sac.
- After infection, transfer the larvae to fresh embryo medium containing **FC14-584B** at a non-toxic concentration (e.g., 300 μ M).
- Include an infected control group treated with the vehicle.
- Incubate the larvae at 28.5°C.
- At different time points post-infection (e.g., 3 and 6 days), anesthetize the larvae and image them using fluorescence microscopy.
- Quantify the bacterial burden by measuring the total fluorescence intensity or by counting the number of bacteria.
- A significant reduction in bacterial burden in the treated group compared to the control group indicates in vivo efficacy. In vivo studies showed that 300 μ M **FC14-584B** significantly impaired the growth of *M. marinum* in zebrafish larvae.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **FC14-584B** is the inhibition of β -carbonic anhydrases within *Mycobacterium tuberculosis*. This inhibition disrupts the bacterium's ability to regulate its internal pH, which is critical for its survival and pathogenesis.

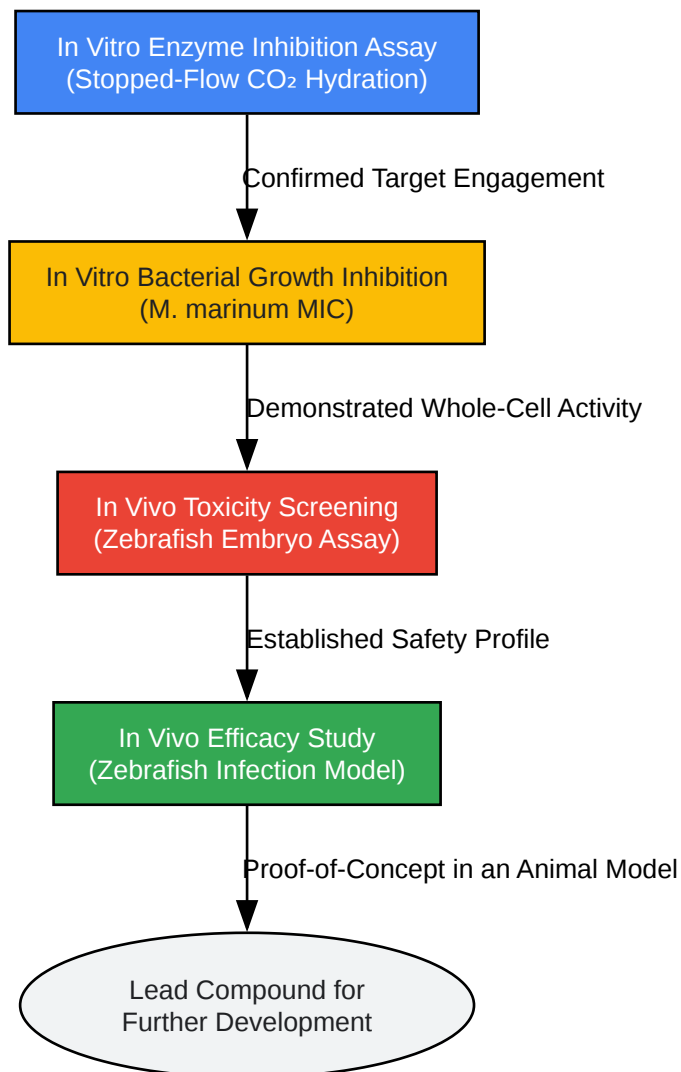


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Caption: **FC14-584B** inhibits Mtb's β-carbonic anhydrase, disrupting pH homeostasis and survival.

The diagram above illustrates the central role of β-carbonic anhydrase in Mtb's pH regulation. By inhibiting this enzyme, **FC14-584B** prevents the conversion of CO₂ to bicarbonate, leading to an inability to buffer the cytoplasm against the acidic environment of the phagosome. This disruption of pH homeostasis is detrimental to the bacterium's survival.

Experimental Workflow for FC14-584B Evaluation



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Caption: Workflow for evaluating the potential of **FC14-584B** as an anti-tubercular agent.

This workflow outlines the logical progression of experiments to characterize a novel anti-mycobacterial agent like **FC14-584B**, from initial target engagement to in vivo proof-of-concept.

Conclusion

FC14-584B is a promising β -carbonic anhydrase inhibitor with potent activity against mycobacterial enzymes. The data gathered from in vitro and in vivo studies support its potential as a lead compound for the development of new anti-tubercular drugs. The detailed

experimental protocols provided in this guide are intended to facilitate further research into **FC14-584B** and other compounds in its class. Future studies should focus on elucidating the precise binding mode of **FC14-584B** to the different Mtb β -CA isoforms, optimizing its pharmacological properties, and evaluating its efficacy in more advanced preclinical models of tuberculosis.

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